Welcome to the BenchChem Online Store!
molecular formula C5H7ClO3 B1293708 1-Acetoxy-3-chloroacetone CAS No. 40235-68-5

1-Acetoxy-3-chloroacetone

Cat. No. B1293708
M. Wt: 150.56 g/mol
InChI Key: LCMPIWIWBGHBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04492794

Procedure details

To a solution of 1-acetoxy-3-chloro-2-propanol (15.3 g) in acetone (250 ml) is dropwise added Jones reagent (37.4 ml) containing chromic anhydride (10.39 g) and conc. sulfuric acid (10.18 ml) in 1 hour, and the resultant mixture is stirred at room temperature for 3 hours. The reaction mixture is mixed with isopropanol (10 ml) and the insoluble material is filtered off. The organic layer is concentrated in vacuum, and the residue is distilled to give 1-acetoxy-3-chloro-2-propanone (9 g) as an oil boiling at 102°-104° C./15 mm Hg. The yield is 60.0%.
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
37.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
chromic anhydride
Quantity
10.39 g
Type
reactant
Reaction Step Three
Quantity
10.18 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH:6]([OH:9])[CH2:7][Cl:8])(=[O:3])[CH3:2].CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O.S(=O)(=O)(O)O.C(O)(C)C>CC(C)=O>[C:1]([O:4][CH2:5][C:6](=[O:9])[CH2:7][Cl:8])(=[O:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
C(C)(=O)OCC(CCl)O
Step Two
Name
Jones reagent
Quantity
37.4 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Step Three
Name
chromic anhydride
Quantity
10.39 g
Type
reactant
Smiles
Name
Quantity
10.18 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)O
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the insoluble material is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer is concentrated in vacuum
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.